molecular formula C20H21N5O3S3 B2821955 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 686772-33-8

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2821955
CAS No.: 686772-33-8
M. Wt: 475.6
InChI Key: VRMPUEIOZSQTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S3 and its molecular weight is 475.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This action disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones changes, leading to altered gene expression. This can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

This means they can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .

Result of Action

The inhibition of EZH2 by this compound has been shown to have antitumor activity . It can significantly affect lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration . These effects make it a promising candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

: Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. : Pyrido[2, 3-d]pyrimidin-7(8H)-ones as New Selective Orally Bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S3/c1-3-16-23-24-19(31-16)22-15(26)11-30-20-21-14-9-10-29-17(14)18(27)25(20)12-5-7-13(8-6-12)28-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMPUEIOZSQTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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